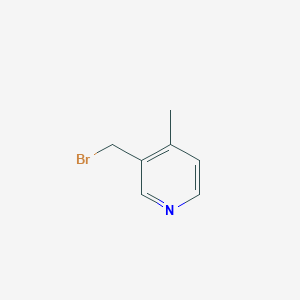

3-(Bromomethyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRQFJIEBRJAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565131 | |

| Record name | 3-(Bromomethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-12-5 | |

| Record name | 3-(Bromomethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine: Synthesis, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-methylpyridine, a highly reactive pyridinic building block of significant interest in medicinal chemistry and organic synthesis. As this compound is often generated and used in situ due to its reactivity, this document focuses on the practical aspects of its synthesis, handling, and subsequent chemical transformations, providing field-proven insights for its effective utilization.

Core Chemical Identity and Physicochemical Properties

A critical point of clarification is the distinction between This compound and its isomer, 3-Bromo-4-methylpyridine . In the target compound, the bromine atom is attached to the methyl group at the 3-position, rendering it a reactive benzylic-type halide. In the isomer, bromine is directly substituted on the aromatic pyridine ring. This structural difference dictates their entirely distinct chemical reactivities.

Due to its inherent reactivity, detailed experimental physicochemical data for isolated this compound is scarce in publicly available literature. It is most commonly prepared and handled as its more stable hydrobromide salt.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Methyl-3-(bromomethyl)pyridine | - |

| Molecular Formula | C₇H₈BrN | - |

| Molecular Weight | 186.05 g/mol | - |

| CAS Number | 184133-70-2 | - |

| Appearance | Inferred to be a solid or high-boiling liquid; often handled as a solid hydrobromide salt. | [1][2] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (acetonitrile). | [3] |

| Stability | The free base is susceptible to self-alkylation; the hydrobromide salt offers significantly enhanced stability for storage and handling. | - |

Synthesis: The Wohl-Ziegler Radical Bromination

The principal and most direct route to this compound is the Wohl-Ziegler reaction , a free-radical chain bromination of the methyl group of a precursor molecule.[4][5] The logical starting material is 3,4-dimethylpyridine (also known as 3,4-lutidine).

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and utilizes N-Bromosuccinimide (NBS) as the bromine source.[3] NBS is crucial as it provides a low, constant concentration of elemental bromine (Br₂) and hydrogen bromide (HBr), which favors the desired radical substitution pathway over electrophilic addition to the pyridine ring.[3]

A key experimental challenge in the synthesis from 3,4-dimethylpyridine is regioselectivity. The molecule presents two distinct methyl groups for bromination (at C3 and C4). The stability of the resulting benzylic-type radical intermediate governs the reaction's outcome. Research into the radical bromination of unsymmetrical lutidines indicates that the reaction is highly selective. The nitrogen atom in the pyridine ring exerts a deactivating inductive effect, which disfavors radical formation at adjacent positions. Consequently, studies have shown that radical bromination of 3,4-lutidine results in preferential, and often exclusive, bromination at the 4-methyl position.[6]

This presents a significant hurdle for synthesizing the 3-(bromomethyl) isomer in high purity from this precursor. Achieving the desired product may require alternative strategies, such as starting from a precursor where the 4-position is blocked or using a different synthetic methodology altogether. However, for the purpose of this guide, we will outline the standard Wohl-Ziegler protocol, which would theoretically yield a mixture of isomers requiring careful purification.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq) and anhydrous carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq) followed by a catalytic amount of AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Irradiate the flask with a UV lamp to facilitate radical initiation.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material. The insoluble succinimide byproduct will float to the surface, providing a visual cue of reaction progress.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash the filter cake with a small amount of CCl₄.

-

Purification: Combine the filtrates and wash sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude product, likely a mixture of 3- and 4-(bromomethyl) isomers, must be purified by column chromatography on silica gel.

Chemical Reactivity and Applications

This compound is a potent electrophilic alkylating agent. The bromine atom serves as an excellent leaving group, and the resulting transition state is stabilized by the electron-withdrawing nature of the pyridine ring, facilitating nucleophilic substitution (Sₙ2) reactions.

This reactivity makes it an invaluable synthon for introducing the 4-methylpyridin-3-ylmethyl moiety into larger molecules, a common scaffold in pharmacologically active compounds.[4] Its utility is demonstrated by the application of its isomer, 3-(bromomethyl)-5-methylpyridine, as a key intermediate in the synthesis of the antihistamine drug Rupatadine and various kinase inhibitors.[7]

Guidance for Spectroscopic Characterization

For researchers synthesizing this compound, confirmation of its structure is paramount. The following are the expected spectroscopic signatures.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~ 8.4-8.5 ppm (s, 1H, H2)δ ~ 8.3-8.4 ppm (d, 1H, H6)δ ~ 7.1-7.2 ppm (d, 1H, H5)δ ~ 4.5-4.7 ppm (s, 2H, -CH₂Br)δ ~ 2.3-2.4 ppm (s, 3H, -CH₃) | The protons on the pyridine ring will appear in the aromatic region, with H2 being the most deshielded. The key diagnostic signal is the singlet for the bromomethyl protons (-CH₂Br), shifted downfield by the adjacent bromine atom. The 4-methyl group will appear as a singlet further upfield. |

| ¹³C NMR | δ ~ 150-160 ppm (C2, C6)δ ~ 130-145 ppm (C3, C4)δ ~ 120-125 ppm (C5)δ ~ 30-35 ppm (-CH₂Br)δ ~ 18-22 ppm (-CH₃) | The carbon atoms of the pyridine ring will appear in the aromatic region. The key signals are the aliphatic carbons of the bromomethyl group (downfield due to bromine) and the methyl group. |

| Mass Spec (EI) | M⁺ peaks at m/z 185 and 187 (approx. 1:1 ratio)Fragment at m/z 106 ([M-Br]⁺) | The molecular ion will show the characteristic isotopic pattern for a single bromine atom. A major fragmentation pathway will be the loss of the bromine radical to form a stable benzylic-type carbocation. |

| IR | ~3050-3100 cm⁻¹ (Aromatic C-H stretch)~2850-2950 cm⁻¹ (Aliphatic C-H stretch)~1550-1600 cm⁻¹ (Pyridine C=C, C=N stretch)~1200-1250 cm⁻¹ (C-N stretch)~600-700 cm⁻¹ (C-Br stretch) | The spectrum will show characteristic peaks for the aromatic pyridine system and the aliphatic C-H bonds. The C-Br stretch is a key feature in the fingerprint region. |

Safety, Handling, and Stability

Benzylic bromides are notoriously hazardous, and this compound is expected to be no exception. It should be handled with extreme caution.[8]

-

Primary Hazards :

| Hazard Category | Description | Precautionary Action |

| Inhalation | Severe irritation of the respiratory tract, potentially leading to pulmonary edema.[8] | Always handle in a certified chemical fume hood. Use appropriate respiratory protection if exposure is possible. |

| Skin Contact | Causes severe burns and irritation. Can be absorbed through the skin.[9] | Wear heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and full-length clothing. |

| Eye Contact | Causes severe burns and possible permanent eye damage.[8] | Wear chemical safety goggles and a full-face shield. |

| Ingestion | Harmful or fatal if swallowed. Causes severe burns to the gastrointestinal tract.[10] | Do not eat, drink, or smoke in the laboratory. |

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with a tested and reliable airflow.

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Chemical safety goggles and a full-face shield are mandatory.

-

Gloves: Use double-gloving with compatible materials (e.g., nitrile). Change gloves immediately upon contamination.

-

Body: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

Handling:

-

The compound is often supplied as a hydrobromide salt (e.g., this compound HBr) to improve stability.

-

If using the free base, prepare it immediately before use and keep it in a closed system.

-

Use glassware that is free of cracks or defects.

-

-

Waste & Spills:

-

Quench any residual reagent or spills with a solution of sodium thiosulfate or sodium bisulfite.

-

Dispose of all waste in a designated, labeled hazardous waste container according to institutional protocols.

-

References

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents.

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. Available at: [Link]

- CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.

-

Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

-

Benzyl Bromide Hazard Summary. New Jersey Department of Health. Available at: [Link]

-

St 70-2 (DIN): Properties, Composition, and Best Uses. Total Materia. Available at: [Link]

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

-

Bromination of pyridine derivatives. Justia Patents. Available at: [Link]

-

Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Semantic Scholar. Available at: [Link]

- WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Thermo Fisher Scientific Chemicals (YouTube). Available at: [Link]

-

Regioselectivity in Radical Bromination in Organic Chemistry. Matthew Donahue (YouTube). Available at: [Link]

-

Wohl-Ziegler Bromination. Chem-Station Int. Ed. Available at: [Link]

-

Regioselectivity of radical bromination. Reddit. Available at: [Link]

-

ICSC 1225 - BENZYL BROMIDE. INCHEM. Available at: [Link]

-

Allylic bromination by Wohl-Ziegler reaction. Chemistry Concept (YouTube). Available at: [Link]

-

Allylic bromination (Wohl-Ziegler reaction) with NBS (reaction mechanism). Gabor Durko (YouTube). Available at: [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Organic Chemistry Tutor (Website). Available at: [Link]

-

Calcium. Common Chemistry. Available at: [Link]

Sources

- 1. 3-(Bromomethyl)-2-methylpyridine 76915-53-2 [sigmaaldrich.com]

- 2. 3-(Bromomethyl)pyridine 97 4916-55-6 [sigmaaldrich.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine: A Versatile Intermediate in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While there appears to be a scarcity of public data associated with CAS number 120277-12-5 for this specific compound, this paper constructs a robust technical profile based on established principles of organic chemistry and data from analogous structures. We will delve into its synthesis, explore the chemical reactivity that makes it a valuable synthetic intermediate, provide a detailed experimental protocol for its application, and discuss its significance in the broader context of pharmaceutical development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and π-π stacking, and its role in improving the pharmacokinetic profiles of drug candidates make it a privileged structure in drug design.[1] Specifically, functionalized pyridines like this compound serve as highly valuable intermediates. The presence of a reactive bromomethyl group, analogous to a benzylic bromide, provides a chemical handle for covalently linking the pyridine core to other molecules, making it an essential tool for molecular elaboration and the construction of complex therapeutic agents.[3]

Physicochemical and Safety Profile

Table 1: Predicted Physicochemical Properties and Identifiers

| Property | Predicted Value / Information | Source / Rationale |

| IUPAC Name | This compound | Chemical Structure |

| Molecular Formula | C₇H₈BrN | Chemical Structure |

| Molecular Weight | 186.05 g/mol | Calculation |

| Appearance | Colorless to yellow liquid | Analogy to 3-Bromo-4-methylpyridine[4] |

| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than 3-Bromo-4-methylpyridine (199-200 °C) |

| Density | ~1.5 g/mL | Expected to be similar to 3-Bromo-4-methylpyridine (1.549 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol) | General property of similar organic compounds[4] |

Safety and Handling

As a reactive alkylating agent, this compound must be handled with stringent safety precautions. It is predicted to be a potent irritant and lachrymator.

-

Hazard Classification: Expected to be a skin, eye, and respiratory irritant.[5][6] Alkylating agents can also be toxic if swallowed or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, impervious gloves (e.g., nitrile), and a flame-resistant lab coat.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5] Keep the container tightly sealed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.

Synthesis and Mechanism

The most logical and industrially scalable synthesis of this compound involves the selective radical bromination of one of the methyl groups of 3,4-dimethylpyridine (also known as 3,4-lutidine).

Proposed Synthesis Route: Radical Bromination

The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN, is the classic method for benzylic bromination.[9] The methyl group at the 4-position is electronically similar to that of toluene, making it more susceptible to radical abstraction than the methyl group at the 3-position. This selectivity is crucial for achieving a high yield of the desired product.

Causality: The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from the 4-methyl group of 3,4-lutidine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride or benzene is preferred to prevent competing ionic reactions.

Caption: Proposed synthesis of this compound.

Core Application: A Versatile Electrophile in Drug Synthesis

The primary utility of this compound is its function as an electrophilic building block. The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal reagent for introducing the (4-methylpyridin-3-yl)methyl moiety into a larger molecule.

Mechanism of Action: Sₙ2 Nucleophilic Substitution

In a typical application, a nucleophile (e.g., an alcohol, amine, thiol, or carbanion) attacks the electrophilic methylene carbon, displacing the bromide ion in a classic Sₙ2 reaction. The choice of base and solvent is critical for success. A non-nucleophilic base is often used to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are ideal as they can solvate the cation of the base but do not solvate the nucleophile excessively, thus enhancing its reactivity.

Field-Proven Insights: Experimental Protocol

The following protocol is a representative, self-validating system for the N-alkylation of a primary amine, demonstrating a common use case for this compound in pharmaceutical synthesis.

Objective: Synthesize N-((4-methylpyridin-3-yl)methyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate.

-

Causality: A dry, inert atmosphere is crucial to prevent quenching of the reagents by atmospheric moisture. K₂CO₃ is a non-nucleophilic base that deprotonates the aniline, activating it as a nucleophile.

-

-

Addition of Reagents: Add anhydrous DMF to the flask, followed by aniline. Stir the suspension for 10 minutes at room temperature.

-

Causality: Pre-stirring ensures the base is well-dispersed and allows for the initial deprotonation of the amine.

-

-

Initiation of Reaction: Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the stirring suspension.

-

Causality: Dropwise addition helps to control any potential exotherm from the reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethylpyridine is consumed.

-

Causality: Gentle heating increases the reaction rate. Monitoring is essential to determine the reaction endpoint and prevent the formation of side products from prolonged heating.

-

-

Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. The product will likely precipitate or can be extracted.

-

Causality: Water dissolves the inorganic salts (KBr, excess K₂CO₃) and DMF, facilitating product isolation.

-

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: This standard extraction procedure isolates the organic product from the aqueous phase.

-

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-((4-methylpyridin-3-yl)methyl)aniline.

-

Causality: Chromatography removes any unreacted starting materials and byproducts, ensuring high purity of the final compound.

-

Caption: General experimental workflow for nucleophilic substitution.

Role in Drug Discovery and Development

While direct examples for this compound are not prominent in literature, its isomeric analogue, 3-(bromomethyl)-5-methylpyridine, is a known key intermediate in the synthesis of Rupatadine , an antihistamine.[10] This highlights the importance of bromomethylpyridine isomers as crucial building blocks.

This class of reagents is instrumental in the synthesis of various therapeutic agents, including:

-

Phosphodiesterase type 4 (PDE4) inhibitors: These are being investigated for treating inflammatory diseases like COPD and asthma. Many PDE4 inhibitors feature substituted pyridine rings.[11][12] The bromomethyl handle allows for the connection of the pyridine core to other pharmacophoric elements.

-

Kinase Inhibitors: Pyridine rings are common in kinase inhibitors used in oncology.[13] The ability to functionalize specific positions on the ring is key to achieving target selectivity and potency.

-

GABA Receptor Modulators: Substituted pyridines have been used to create ligands for GABA receptors, which are targets for anxiolytics and sedatives.[14]

The (4-methylpyridin-3-yl)methyl group introduced by this reagent can act as a rigid linker to orient other functional groups, or the pyridine nitrogen itself can serve as a critical hydrogen bond acceptor to interact with a biological target.

Caption: Logical role of the title compound in a drug discovery pipeline.

Conclusion

This compound represents a strategically important, albeit under-documented, synthetic intermediate. Its value lies in the predictable and efficient reactivity of the bromomethyl group, which serves as a robust electrophilic handle for molecular construction. By understanding its synthesis via radical bromination and its application in nucleophilic substitution reactions, medicinal and synthetic chemists can effectively leverage this building block to construct complex molecular architectures. Its potential for incorporation into high-value targets like PDE4 and kinase inhibitors underscores the continued importance of functionalized pyridine heterocycles in the future of drug discovery.

References

- Google Patents. Method for preparing 3-bromo-4-methylpyridine - CN104945314A. Accessed January 23, 2026.

- Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1, x160859.

- Ahmad, I., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

-

PubChem. 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. Accessed January 23, 2026. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Accessed January 23, 2026. Available from: [Link]

- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205.

- Rana, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. Accessed January 23, 2026. Available from: [Link]

-

BSEF. Pharmaceuticals. Accessed January 23, 2026. Available from: [Link]

- Oh, H., et al. (2013). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Anwar, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.

-

Organic Syntheses. 3-thenyl bromide. Accessed January 23, 2026. Available from: [Link]

-

PYG Lifesciences. The Role of Bromo-OTBN in Pharma. Accessed January 23, 2026. Available from: [Link]

-

ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Accessed January 23, 2026. Available from: [Link]

- Oliveira, E., et al. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules.

-

PubMed. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Accessed January 23, 2026. Available from: [Link]

Sources

- 1. 3-Bromo-4-methylpyridine | 3430-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules [mdpi.com]

- 14. 3-溴-4-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

3-(Bromomethyl)-4-methylpyridine hydrobromide CAS 1384972-83-1

An In-Depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide (CAS 1384972-83-1): A Key Building Block for Targeted Protein Degradation

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern medicinal chemistry, the demand for precisely functionalized heterocyclic scaffolds is insatiable. These molecular frameworks are the cornerstones of novel therapeutic agents, enabling chemists to explore chemical space with unparalleled specificity. This compound hydrobromide, identified by CAS number 1384972-83-1, emerges as a highly strategic building block, particularly within the innovative field of targeted protein degradation.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the essential physicochemical properties, proposes a robust synthetic pathway, explores the compound's core reactivity, and contextualizes its application in advanced pharmaceutical design. As a bifunctional reagent, it features a nucleophilic pyridine core and a highly reactive electrophilic bromomethyl group, a combination that offers significant versatility in the construction of complex molecular architectures. Its explicit classification as a "Protein Degrader Building Block" underscores its value in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in therapeutic intervention.[1]

Physicochemical and Structural Characteristics

While extensive experimental data for this specific CAS number is not widely published, we can consolidate its known attributes and infer others from closely related structural analogs. The hydrobromide salt form enhances its stability and improves its handling characteristics as a solid, mitigating the lachrymatory and reactive nature of the free base.

| Property | Value / Description | Source |

| CAS Number | 1384972-83-1 | [1] |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| IUPAC Name | 3-(Bromomethyl)-4-methylpyridinium bromide | N/A |

| Appearance | White to off-white solid (inferred from analogs) | [2] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in polar organic solvents like methanol and DMSO (expected) | N/A |

| Melting Point | Not publicly available. For comparison, the isomer 3-(Bromomethyl)pyridine hydrobromide melts at 150-155 °C.[3] | N/A |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound hydrobromide presents a distinct regioselectivity challenge. The logical precursor, 3,4-dimethylpyridine (3,4-lutidine), possesses two benzylic-like methyl groups. A successful synthesis hinges on the selective bromination of the methyl group at the C3 position over the C4 position. The following protocol outlines a plausible pathway grounded in established principles of radical chemistry.

Causality in Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in solution, which favors radical substitution over electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating bromine radicals upon thermal or photochemical decomposition. The reaction is typically conducted in a non-polar solvent, like carbon tetrachloride (CCl₄) or cyclohexane, to prevent side reactions involving the solvent. The final step involves protonation with hydrobromic acid (HBr) to isolate the more stable hydrobromide salt.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and must be adapted and optimized under strict laboratory safety standards.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dimethylpyridine (1.0 eq.). Dissolve it in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution. Rationale: Using a slight excess of NBS ensures complete consumption of the starting material, while a catalytic amount of initiator is sufficient to sustain the radical chain reaction.

-

Initiation and Reflux: Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. Rationale: Heat is required to decompose the AIBN and initiate the radical process. The inert atmosphere prevents oxidation side reactions.

-

Work-up and Isolation of Free Base: Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Rationale: This aqueous work-up removes water-soluble byproducts and unreacted reagents, yielding the crude free base.

-

Hydrobromide Salt Formation: Dissolve the crude this compound free base in a minimal amount of a non-polar solvent like diethyl ether. Cool the solution in an ice bath and add a solution of 48% aqueous HBr or HBr in acetic acid dropwise with stirring.

-

Product Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Rationale: The salt is typically insoluble in non-polar organic solvents, allowing for straightforward isolation via precipitation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound hydrobromide is anchored in the predictable and efficient reactivity of its bromomethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles, including amines, thiols, alcohols, and carboxylates. This reactivity makes it an ideal handle for covalently linking the pyridine scaffold to other molecular fragments.

Pivotal Role as a Protein Degrader Building Block

The most prominent application of this compound is in the construction of molecules for Targeted Protein Degradation (TPD).[1] TPD, often utilizing PROTACs, is a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.

This compound hydrobromide is perfectly suited for incorporation into these linker structures. The bromomethyl group can react with a nucleophile on either the target ligand or the E3 ligase ligand to form a stable covalent bond, positioning the pyridine ring as a rigid and synthetically versatile component of the linker.

Caption: Conceptual role in forming a PROTAC linker.

Beyond protein degraders, substituted pyridines are integral to a vast number of pharmaceuticals.[4][5] The structural motif of this building block is relevant to the synthesis of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) and various kinases, where the pyridine ring often serves as a critical pharmacophore for binding or vector for orienting other functional groups.[6][7]

Safety, Handling, and Storage

As a reactive alkyl halide and an acidic salt, this compound hydrobromide requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from its isomers provides a reliable guide to its hazards.

Hazard Profile

Based on analogous compounds, it should be treated as a corrosive substance that can cause severe skin burns and serious eye damage.[2][8][9]

| Hazard Information | Description |

| Signal Word | Danger |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. |

| H335: May cause respiratory irritation. | |

| Precautionary Statements | P260: Do not breathe dust. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor. |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[8]

-

Handling Practices: Avoid creating dust.[8] Use appropriate tools for transferring the solid. Ensure all containers are clearly labeled.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10] Keep away from incompatible materials such as strong bases and oxidizing agents.[2]

Conclusion

This compound hydrobromide is more than just another chemical reagent; it is a specialized tool designed for the challenges of modern drug discovery. Its value lies in the strategic combination of a stable heterocyclic core and a precisely placed, reactive functional group. This allows for its reliable and versatile incorporation into complex molecules, most notably as a linker component in the synthesis of targeted protein degraders. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this potent building block to accelerate the development of next-generation therapeutics.

References

[6] Drug Discovery Targeting Bromodomain-Containing Protein 4. (n.d.). PubMed. Retrieved from [7] Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [11] Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [12] 2-(Bromomethyl)pyridine hydrobromide. (n.d.). Chem-Impex. Retrieved from 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. (2025). Chemsrc. Retrieved from 3-Bromo-4-methylpyridine 96 3430-22-6. (n.d.). Sigma-Aldrich. Retrieved from [13] 4-(Bromomethyl)-3-methylpyridine hydrobromide | CAS 2201551-69-9. (n.d.). BLD Pharm. Retrieved from [2] 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [8] 3-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet. (2009). Thermo Fisher Scientific. Retrieved from [14] 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from [15] Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents. Retrieved from [16] this compound - Safety Data Sheet. (2022). ChemicalBook. Retrieved from [1] this compound hydrobromide, min 97%. (n.d.). Fisher Scientific. Retrieved from [10] 3-(Bromomethyl)pyridine hydrobromide | CAS 4916-55-6. (n.d.). BLD Pharm. Retrieved from [17] 3-Bromo-4-methylpyridine | C6H6BrN. (n.d.). PubChem. Retrieved from [9] 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N. (n.d.). PubChem. Retrieved from 3-Bromo-4-methylpyridine | 3430-22-6. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved from [18] Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [19] Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [20] The use of bromopyridazinedione derivatives in chemical biology. (n.d.). Royal Society of Chemistry. Retrieved from [21] 3-Bromo-4-methylpyridine - Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved from [22] Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Retrieved from 3-Bromo-4-methylpyridine 96% | CAS 3430-22-6. (n.d.). Sigma-Aldrich. Retrieved from [23] Synthesis of pyridine derivatives. (n.d.). ResearchGate. Retrieved from A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Retrieved from [24] Isobutyl Alcohol Cas 78-83-1. (n.d.). Chemical Bull. Retrieved from 2-(Bromomethyl)pyridine hydrobromide 98%. (n.d.). Sigma-Aldrich. Retrieved from [25] Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Retrieved from [26] Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed. Retrieved from [5] Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. Retrieved from [27] Isobutyl Alcohol (Isobutanol), CAS 78-83-1. (n.d.). Interstate Chemical. Retrieved from [28] Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. Retrieved from [29] Isobutyl Alcohol CAS: 78-83-1. (n.d.). USBio. Retrieved from 2-Methyl-1-propanol (Isobutyl alcohol) CAS # 78-83-1. (n.d.). AccuStandard. Retrieved from Isobutanol for analysis EMSURE ACS,Reag. Ph Eur 78-83-1. (n.d.). Sigma-Aldrich. Retrieved from

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lobachemie.com [lobachemie.com]

- 3. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4916-55-6|3-(Bromomethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 2201551-69-9|4-(Bromomethyl)-3-methylpyridine hydrobromide|BLD Pharm [bldpharm.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Pyridine synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. fishersci.com [fishersci.com]

- 22. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Isobutyl Alcohol Cas 78-83-1 | Industrial & Fragrance Solvent | Manufacturer [chemicalbull.com]

- 25. baranlab.org [baranlab.org]

- 26. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. interstatechem.com [interstatechem.com]

- 28. researchgate.net [researchgate.net]

- 29. usbio.net [usbio.net]

An In-Depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(bromomethyl)-4-methylpyridine, a key building block in the development of various pharmaceutical agents. The primary focus is on the free-radical bromination of 3,4-lutidine via the Wohl-Ziegler reaction, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion on regioselectivity. An alternative synthetic pathway, the conversion of 3-(hydroxymethyl)-4-methylpyridine to the target molecule, is also presented. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for the successful synthesis and characterization of this important intermediate.

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic pyridine ring and an electrophilic bromomethyl group, allows for diverse chemical transformations, making it an essential intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the bromomethyl and methyl groups on the pyridine scaffold provides a versatile platform for the construction of complex molecular architectures.

This guide will delve into the core synthetic methodologies for obtaining this compound, with a principal focus on the widely employed Wohl-Ziegler bromination. The causality behind experimental choices, the importance of reaction control to ensure regioselectivity, and detailed procedural steps are elucidated to ensure reproducibility and high yields.

Primary Synthetic Route: The Wohl-Ziegler Bromination of 3,4-Lutidine

The most direct and industrially scalable method for the synthesis of this compound is the free-radical bromination of the readily available starting material, 3,4-lutidine (3,4-dimethylpyridine). This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1]

Reaction Mechanism and Rationale

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2] The key steps are initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. This generates initiator radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,4-lutidine. This abstraction preferentially occurs at the benzylic position due to the resonance stabilization of the resulting pyridyl-methyl radical. The stability of this radical intermediate is a crucial factor driving the reaction.[2] The newly formed radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, thus propagating the chain.

-

Termination: The reaction is terminated when two radicals combine.

The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is critical to the success of the Wohl-Ziegler reaction.[3] These solvents minimize the ionic bromination of the electron-rich pyridine ring.

Regioselectivity: A Critical Consideration

In the case of unsymmetrical substrates like 3,4-lutidine, regioselectivity becomes a significant challenge. The two methyl groups at the 3- and 4-positions are electronically and sterically distinct. The nitrogen atom in the pyridine ring exerts a deactivating inductive effect, which can influence the relative reactivity of the adjacent methyl groups.[4]

Studies on the free-radical bromination of unsymmetrical lutidines have shown that bromination tends to occur at the methyl group furthest from the nitrogen atom.[4] However, in the case of 3,4-lutidine, there is a possibility of forming the 4-(bromomethyl)-3-methylpyridine isomer or even a di-brominated product at the 4-position.[4] Therefore, careful control of the reaction conditions, particularly the stoichiometry of NBS, is paramount to selectively achieve monobromination at the 3-methyl position. Using a slight deficiency or an equimolar amount of NBS relative to 3,4-lutidine is a common strategy to favor the formation of the desired monobrominated product.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3,4-Lutidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-lutidine (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Summary:

| Parameter | Value |

| Starting Material | 3,4-Lutidine |

| Key Reagents | NBS, AIBN/BPO |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux |

| Typical Yield | 60-80% |

Visualization of the Workflow:

Caption: Mechanism of alcohol bromination using PBr₃.

Experimental Protocol: Bromination of 3-(Hydroxymethyl)-4-methylpyridine

Materials:

-

3-(Hydroxymethyl)-4-methylpyridine

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(hydroxymethyl)-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the solution in an ice bath and slowly add phosphorus tribromide (0.33-0.4 equivalents) dropwise with stirring.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR (CDCl₃, δ): The proton NMR spectrum is expected to show a singlet for the bromomethyl protons (CH₂Br) typically in the range of 4.4-4.6 ppm. The methyl protons (CH₃) will appear as a singlet around 2.3-2.5 ppm. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns.

-

¹³C NMR (CDCl₃, δ): The carbon NMR spectrum will show a signal for the bromomethyl carbon (CH₂Br) typically in the range of 30-35 ppm. The methyl carbon (CH₃) will resonate around 15-20 ppm. The signals for the pyridine ring carbons will appear in the aromatic region (typically >120 ppm).

Conclusion

The synthesis of this compound is most efficiently achieved through the Wohl-Ziegler bromination of 3,4-lutidine. This method, while powerful, requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of byproducts. The alternative route from 3-(hydroxymethyl)-4-methylpyridine offers a viable option, particularly when the starting alcohol is readily accessible. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important pharmaceutical intermediate.

References

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Wohl–Ziegler reaction. In Wikipedia. Retrieved from [Link]

- Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines.

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.

Sources

Spectroscopic and Synthetic Profile of 3-(Bromomethyl)-4-methylpyridine: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Bromomethyl)-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public-facing databases, this document presents a robust, predictive analysis grounded in established spectroscopic principles and data from closely related structural analogs. Furthermore, a validated synthetic approach from a readily available starting material, 3,4-lutidine, is detailed, providing a practical framework for its preparation and subsequent characterization. This guide is intended for researchers and professionals in drug development and organic synthesis who require a deep understanding of this compound's structural and spectroscopic properties.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached via the free-radical bromination of 3,4-lutidine (3,4-dimethylpyridine). This method leverages the reactivity of benzylic-like protons on the methyl groups of the pyridine ring. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction.

A key consideration in the synthesis is the relative reactivity of the two methyl groups. The methyl group at the 4-position is generally more susceptible to radical abstraction due to the electronic influence of the nitrogen atom, which can stabilize the resulting radical intermediate to a greater extent. Research into the regioselectivity of the free-radical bromination of unsymmetrical lutidines has shown that bromination often occurs at the methyl group furthest from the nitrogen atom, or in the case of 3,4-lutidine, can lead to di-bromination at the 4-position[1]. Therefore, achieving selective mono-bromination at the 3-position requires careful control of the reaction stoichiometry and conditions.

Recommended Synthetic Protocol: Free-Radical Bromination of 3,4-Lutidine

This protocol is designed to favor the mono-bromination of 3,4-lutidine. It is anticipated that a mixture of isomers, including the desired this compound, the 4-(bromomethyl)-3-methylpyridine isomer, and potentially di-brominated products, will be formed. Purification by column chromatography is essential to isolate the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-lutidine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Initiation: Add N-bromosuccinimide (NBS) (1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound isomer.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of the starting material, 3,4-lutidine[2], and structurally related compounds, including other lutidine isomers and (bromomethyl)pyridine derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two different methyl/bromomethyl groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 - 8.6 | s | - |

| H-5 | ~7.1 - 7.3 | d | ~5.0 |

| H-6 | ~8.3 - 8.5 | d | ~5.0 |

| -CH₂Br | ~4.5 - 4.7 | s | - |

| -CH₃ | ~2.3 - 2.5 | s | - |

Interpretation:

-

Aromatic Protons: The pyridine ring protons are expected in the downfield region typical for aromatic compounds. The proton at the 2-position (H-2) is adjacent to the nitrogen and is expected to be the most deshielded, appearing as a singlet. The protons at the 5 and 6-positions will appear as doublets due to coupling with each other.

-

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and are expected to appear as a singlet in the range of δ 4.5-4.7 ppm.

-

Methyl Protons (-CH₃): The protons of the methyl group at the 4-position will appear as a singlet further upfield, around δ 2.3-2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~135 - 137 |

| C-4 | ~145 - 147 |

| C-5 | ~122 - 124 |

| C-6 | ~148 - 150 |

| -CH₂Br | ~30 - 33 |

| -CH₃ | ~18 - 20 |

Interpretation:

-

Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-33 ppm, shifted downfield due to the electronegative bromine atom.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around δ 18-20 ppm.

Caption: Relationship between synthesis, target compound, and spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1450-1350 | C-H bend (aliphatic) |

| 1250-1200 | C-H in-plane bend (aromatic) |

| 700-600 | C-Br stretch |

Interpretation:

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

-

C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and bromomethyl groups will be below 3000 cm⁻¹.

-

C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 700 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 185/187 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 106 | [M - Br]⁺ |

| 91 | [M - CH₂Br]⁺ (Tropylium-like ion) |

Interpretation:

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensity at m/z 185 and 187, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragments: The most prominent fragmentation pathway is expected to be the loss of a bromine radical to form a stable pyridyl-methyl cation at m/z 106. Another significant fragment could arise from the cleavage of the C-C bond between the ring and the bromomethyl group, leading to a fragment at m/z 91, which may rearrange to a tropylium-like ion.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis and a practical synthetic route for this compound. While direct experimental data is not widely available, the presented information, derived from foundational spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers. The synthetic protocol acknowledges the potential for isomeric byproducts and emphasizes the need for careful purification. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with their detailed interpretations, will serve as a valuable reference for the identification and characterization of this important heterocyclic compound in various research and development applications.

References

-

Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines (Master's thesis, Miami University). OhioLINK Electronic Theses and Dissertations Center. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11417, 3,4-Dimethylpyridine. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. OhioLINK Electronic Theses and Dissertations Center. [Link][1]

Sources

3-(Bromomethyl)-4-methylpyridine reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)-4-methylpyridine

Section 1: Executive Summary

This compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Characterized by a pyridine core functionalized with a reactive bromomethyl group at the 3-position, its utility is primarily dictated by the high electrophilicity of the benzylic carbon. This guide provides a comprehensive analysis of its reactivity, focusing on the mechanistic underpinnings of its reactions, field-proven synthetic protocols, and its application in the synthesis of high-value compounds, particularly pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical insights into leveraging this versatile reagent.

Section 2: Physicochemical Properties & Synthesis

A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 74732-91-9 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Light yellow to brown solid or liquid |

| Boiling Point | 85-90 °C at 3 mmHg |

| Density | ~1.46 g/cm³ |

Synthesis Pathway

The most common and industrially scalable synthesis of this compound involves the free-radical bromination of 3,4-dimethylpyridine (also known as 3,4-lutidine). This reaction selectively targets the methyl group at the 3-position due to electronic and steric factors. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent.

Caption: Synthesis of this compound from 3,4-Lutidine.

Section 3: Core Reactivity Profile - The Electrophilic Benzylic Bromide

The reactivity of this compound is overwhelmingly dominated by the C-Br bond of the bromomethyl group. This position is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions.

Mechanistic Considerations

The carbon atom of the bromomethyl group is susceptible to nucleophilic attack due to the polarization of the C-Br bond and the excellent leaving group ability of the bromide ion. The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism, or more commonly, a pathway with mixed character.

-

Sₙ2 Pathway: A strong, unhindered nucleophile can directly displace the bromide ion via a backside attack. The rate of this reaction is dependent on the concentration of both the nucleophile and the substrate.[1]

-

Sₙ1 Pathway: The pyridine ring can stabilize the formation of a carbocation intermediate at the benzylic position through resonance. This allows for reactions with weaker nucleophiles and can lead to racemization if the starting material is chiral.

The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile favor Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.[2] Polar protic solvents can facilitate Sₙ1 pathways by stabilizing both the carbocation intermediate and the leaving group.

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Key Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Table 2: Representative Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile (Nu:⁻) | Product Type | Typical Conditions |

| N-Alkylation | Primary/Secondary Amines, Anilines, Imidazoles | Tertiary Amines, Quaternary Salts | K₂CO₃ or Et₃N, CH₃CN or DMF, RT to 80 °C |

| O-Alkylation | Alcohols (ROH), Phenols (ArOH) | Ethers | NaH or K₂CO₃, THF or DMF, 0 °C to RT |

| S-Alkylation | Thiols (RSH), Thiophenols (ArSH) | Thioethers | NaH or Cs₂CO₃, DMF, RT |

| C-Alkylation | Cyanide (CN⁻), Malonates (CH₂(CO₂Et)₂) | Nitriles, Substituted Esters | NaCN in DMSO; NaH/Malonate in THF |

Section 4: Applications in Drug Discovery & Development

The primary utility of this compound is as a synthon to introduce the (4-methylpyridin-3-yl)methyl moiety into larger, more complex molecules. This structural motif is present in numerous biologically active compounds.

Case Study: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like COPD and psoriasis.[3][4] Many potent PDE4 inhibitors feature a catechol ether pharmacophore, which is often constructed using an alkylating agent. This compound can be used to alkylate one of the hydroxyl groups of a substituted catechol derivative, forming a critical ether linkage found in advanced PDE4 inhibitor candidates.[5] This reaction leverages the O-alkylation reactivity described previously, typically employing a mild base like potassium carbonate in a polar aprotic solvent.

Section 5: Field-Proven Experimental Protocol

Protocol: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the reaction of this compound with a generic secondary amine, a common step in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., piperidine, morpholine) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

-

Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of the limiting reagent)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.1 equiv) and anhydrous acetonitrile.

-

Addition of Base: Add the powdered potassium carbonate (2.0 equiv) to the stirred solution.

-

Addition of Electrophile: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 2-6 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude material can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent product streaking on the column. The pure tertiary amine product is then isolated after solvent evaporation.

Section 6: Safety & Handling

This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to moisture.

Section 7: Conclusion

This compound demonstrates a robust and predictable reactivity profile centered on nucleophilic substitution at the benzylic carbon. This reactivity makes it an indispensable tool for medicinal chemists and process developers. By understanding the mechanistic principles governing its reactions and employing optimized protocols, researchers can effectively utilize this building block to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics and other high-value chemical entities.

References

- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine. CN104945314A.

-

GalChimia. (2010, March 1). Alkylation of amines with alkylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Retrieved from [Link]

- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines. CN113214146A.

-

National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved from [Link]

-

MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

-

PubMed. (2025). PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. Journal of Drugs in Dermatology. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine. CN104356057A.

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophile. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Theoretical studies of 3-(Bromomethyl)-4-methylpyridine

An In-depth Technical Guide to the Theoretical Investigation of 3-(Bromomethyl)-4-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic value lies in its bifunctional nature: a nucleophilic pyridine core and a highly reactive electrophilic bromomethyl group. This combination makes it an exemplary building block for constructing complex molecular architectures. However, a comprehensive theoretical understanding of its structural and electronic properties, which dictate its reactivity and synthetic utility, is not widely documented. This technical guide presents a robust computational framework for the in-depth theoretical analysis of this compound. By leveraging Density Functional Theory (DFT) and advanced molecular modeling techniques, we outline a systematic approach to elucidate its geometric, electronic, and reactive characteristics. This document is intended for researchers, computational chemists, and drug development professionals seeking to predict the behavior of this versatile intermediate and strategically guide its application in novel synthetic endeavors.

Introduction and Strategic Importance